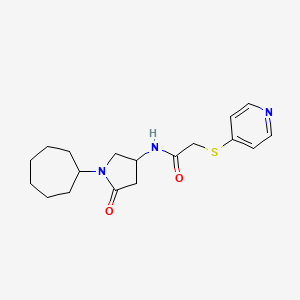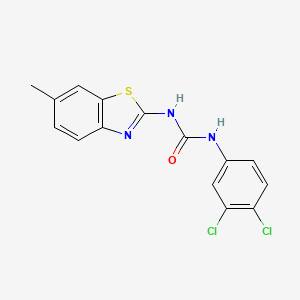amine dihydrochloride](/img/structure/B6055041.png)
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in treating various types of cancer. This compound is currently in the preclinical stage of development, and it has shown promising results in both in vitro and in vivo studies.
Mécanisme D'action
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in cancer cells. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death. [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride also inhibits other signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has also been shown to have other biochemical and physiological effects. For example, it can inhibit the activation of immune cells, which may be beneficial in certain autoimmune diseases. It can also reduce inflammation and pain, which may be useful in treating conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride is its potential for off-target effects, which may need to be carefully monitored in future studies.
Orientations Futures
There are several potential future directions for the study of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the development of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride derivatives with improved pharmacokinetic properties and specificity for BTK. Additionally, further studies are needed to better understand the potential side effects and toxicity of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, as well as its effectiveness in different types of cancer.
Méthodes De Synthèse
The synthesis of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-thiophenemethanol to form the intermediate product, which is then reacted with 1H-imidazole-1-carboxaldehyde to produce the final product, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. The purity and yield of the compound can be improved by using appropriate purification techniques.
Applications De Recherche Scientifique
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAJQQDIFZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)